N-(cyclopentylmethyl)aniline
Description
N-(Cyclopentylmethyl)aniline is a secondary amine characterized by an aniline moiety substituted with a cyclopentylmethyl group on the nitrogen atom. Its molecular formula is C₁₂H₁₇N, and it is synthesized via two primary methods:
- HATU-Mediated Coupling: A reaction between 4-(3-pyridyl)aniline and cyclopentylmethyl derivatives using HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in dichloromethane (DCM), yielding an 88% isolated product .
- Catalytic Tandem Reactions: Utilizing bifunctional metal-organic frameworks (MOFs) under 50 bar H₂ at 90°C, achieving >90% yield via tandem reductive amination and hydroaminomethylation .
Structural confirmation is provided by ¹H NMR (δ 8.85 ppm for pyridyl protons, CDCl₃ solvent) . The compound is notable for its applications in pharmaceutical synthesis, particularly as a precursor for noncovalent protease inhibitors targeting viral pathogens .
Properties
CAS No. |
84257-36-3 |
|---|---|
Molecular Formula |
C12H17N |
Molecular Weight |
175.27 g/mol |
IUPAC Name |
N-(cyclopentylmethyl)aniline |
InChI |
InChI=1S/C12H17N/c1-2-8-12(9-3-1)13-10-11-6-4-5-7-11/h1-3,8-9,11,13H,4-7,10H2 |
InChI Key |
OERNHCNDKNMNHM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)CNC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Direct Alkylation: One common method to synthesize N-(cyclopentylmethyl)aniline is through the direct alkylation of aniline with cyclopentylmethyl halides under basic conditions.
Reductive Amination: Another method involves the reductive amination of cyclopentanone with aniline in the presence of a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Industrial Production Methods: Industrial production of this compound may involve large-scale versions of the above synthetic routes, often optimized for cost, yield, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(cyclopentylmethyl)aniline can undergo oxidation reactions to form corresponding N-oxides or quinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the aniline ring, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4
Reduction: LiAlH4, NaBH4
Substitution: Halogens (Cl2, Br2), nitrating agents (HNO3), sulfonating agents (SO3)
Major Products:
Oxidation: N-oxides, quinone derivatives
Reduction: Secondary amines
Substitution: Halogenated, nitrated, and sulfonated aniline derivatives
Scientific Research Applications
Chemistry: N-(cyclopentylmethyl)aniline is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology: In biological research, this compound can be used to study the effects of amine derivatives on biological systems. It may serve as a model compound for understanding the behavior of similar amines in biological environments .
Medicine: this compound and its derivatives may have potential therapeutic applications. Research is ongoing to explore its efficacy as a drug candidate for various medical conditions .
Industry: In the industrial sector, this compound is used in the production of dyes, polymers, and other specialty chemicals. Its reactivity and stability make it a valuable component in various industrial processes .
Mechanism of Action
The mechanism of action of N-(cyclopentylmethyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
Physicochemical Properties
- Steric Effects :
- Electronic Effects: Methoxy and nitro groups modulate electron density: methoxy donors enhance stability, while nitro withdraw electrons, increasing reactivity . Schiff bases exhibit conjugation-dependent solvatochromism, with absorption shifts up to 30 nm in polar solvents .
Data Tables
Table 2: Substituent Effects on Properties
| Substituent | Electronic Effect | Steric Effect | Application Example |
|---|---|---|---|
| Cyclopentylmethyl | Neutral | High | Protease inhibitor synthesis |
| Pyridylmethyl | Basic (π-system) | Moderate | Coordination chemistry |
| 4-Methoxybenzyl | Electron-donating | Low | Natural product isolation |
| N,N-Dimethyl | Electron-withdrawing | Low | Industrial solvents |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
